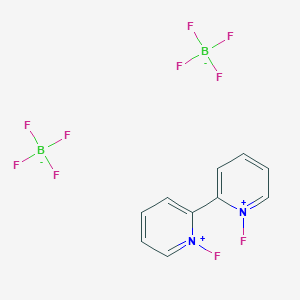

1,1'-Difluoro-2,2'-bipiridinio bis(tetrafluoroborato)

Descripción general

Descripción

1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate): is a chemical compound with the molecular formula C10H8B2F10N2. It is known for its high reactivity and is commonly used as an electrophilic fluorinating reagent in various chemical reactions. This compound is particularly valuable in the synthesis of organofluorine compounds due to its ability to introduce fluorine atoms into organic molecules .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Electrophilic Fluorination Reagent

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is primarily used as a reagent for electrophilic fluorination. It facilitates the introduction of fluorine atoms into organic compounds, which is crucial for synthesizing organofluorine compounds. These compounds are significant in pharmaceuticals and agrochemicals because they often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .

Key Reactions

- Electrophilic Fluorination : This compound can react with various substrates to introduce fluorine at specific positions on organic molecules. The reactions are typically catalyzed by sodium triflate (NaOTf) under mild conditions.

- Substitution Reactions : It can also participate in substitution reactions where the fluorine atoms are replaced by other functional groups, allowing for the synthesis of diverse chemical entities.

Applications in Medicinal Chemistry

In biological research, 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is employed to modify biomolecules such as peptides and proteins. This modification can enhance the understanding of molecular interactions and biological functions. The incorporation of fluorine into biomolecules can affect their pharmacokinetics and pharmacodynamics, making this compound valuable in drug design .

Industrial Applications

The compound finds extensive use in the production of fluorinated polymers and materials. These materials are known for their unique properties such as:

- Increased Thermal Stability : Fluorinated materials can withstand higher temperatures without degrading.

- Chemical Resistance : They exhibit better resistance to chemical degradation compared to non-fluorinated counterparts.

This makes them suitable for applications in coatings, adhesives, and other industrial products where durability is essential .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

In a study published in the Journal of Fluorine Chemistry, researchers utilized 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) to synthesize a series of fluorinated analogs of existing pharmaceuticals. The introduction of fluorine significantly improved the bioavailability and half-life of these compounds compared to their non-fluorinated versions .

Case Study 2: Development of Fluorinated Polymers

Another research effort focused on using this compound in the development of new fluorinated polymers that exhibit superior thermal stability. The polymers were tested for their performance in high-temperature environments typical in aerospace applications. Results indicated that these materials maintained integrity under conditions that would degrade traditional polymers .

Mecanismo De Acción

Target of Action

It is used as an electrophilic fluorinating reagent , which suggests that it interacts with nucleophilic sites in molecules.

Mode of Action

This compound acts as an electrophilic fluorinating reagent . It is highly reactive due to its high fluorine content . The reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf) .

Result of Action

The result of the action of this compound is the synthesis of various organofluorine compounds . The specific molecular and cellular effects would depend on the particular organofluorine compounds produced and their interactions with biological systems.

Action Environment

The action of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air, moisture (as it decomposes), and heat . The specific influence of these and other environmental factors on the compound’s action, efficacy, and stability would require further investigation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be synthesized through the reaction of 2,2’-bipyridine with a fluorinating agent such as xenon difluoride (XeF2) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) involves large-scale reactions using similar fluorinating agents and solvents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It can also participate in substitution reactions where the fluorine atoms are replaced by other functional groups .

Common Reagents and Conditions:

Electrophilic Fluorination: Sodium triflate (NaOTf) is often used as a catalyst to activate the fluorinating reagent.

Substitution Reactions: Various nucleophiles can be used to replace the fluorine atoms, such as amines or thiols, under mild conditions.

Major Products:

Electrophilic Fluorination: The major products are organofluorine compounds with fluorine atoms introduced at specific positions on the organic molecule.

Substitution Reactions: The products depend on the nucleophile used, resulting in compounds where the fluorine atoms are replaced by other functional groups.

Comparación Con Compuestos Similares

- 1,1’-Difluoro-4,4’-bipyridinium bis(tetrafluoroborate)

- 1,1’-Difluoro-2,2’-bipyridinium chloride

- 1,1’-Difluoro-2,2’-bipyridinium hexafluorophosphate

Uniqueness: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is unique due to its high fluorine content and reactivity. Compared to similar compounds, it offers better selectivity and efficiency in fluorination reactions. Its ability to introduce fluorine atoms under mild conditions makes it a preferred choice in both research and industrial applications .

Actividad Biológica

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (DFBP) is a fluorinated compound with significant applications in organic synthesis, particularly as an electrophilic fluorinating reagent. Its unique chemical structure allows it to participate in various chemical reactions, which can have implications for biological activity. This article explores the biological activity of DFBP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8B2F10N2

- Molar Mass : 367.8 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 175°C (decomposes) .

DFBP acts primarily as an electrophilic fluorinating agent. Its mechanism involves the introduction of fluorine atoms into organic molecules, which can alter the biological properties of these molecules. This reactivity makes DFBP a valuable tool in medicinal chemistry for modifying biomolecules such as peptides and proteins.

1. Synthesis of Organofluorine Compounds

DFBP is utilized in the synthesis of organofluorine compounds, which are known for their enhanced biological activity compared to their non-fluorinated counterparts. These modifications can lead to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .

2. Fluorination Reactions

Recent studies have highlighted DFBP's effectiveness in iodoarene-catalyzed fluorination reactions. This process has been shown to yield high amounts of difluorinated products from simple alkenes and aromatic substrates, suggesting potential applications in drug development .

Case Study 1: Fluorination of Biomolecules

In a study focused on the fluorination of peptides, DFBP was used to introduce fluorine into specific amino acid residues. This modification was found to enhance the binding affinity of peptides to their biological targets, indicating that DFBP could be instrumental in developing peptide-based therapeutics .

Case Study 2: Anti-Cancer Activity

Research investigating the anti-cancer properties of fluorinated compounds synthesized using DFBP revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of fluorine atoms was correlated with increased potency in inhibiting tumor growth, suggesting that DFBP can play a role in developing new anti-cancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1,1'-Difluoro-4,4'-bipyridinium bis(tetrafluoroborate) | C10H8B2F10N2 | Electrophilic fluorination |

| 1,1'-Difluoro-2,2'-bipyridinium chloride | C10H8ClF2N2 | Antimicrobial properties |

| 1,1'-Difluoro-2,2'-bipyridinium hexafluorophosphate | C10H8B2F6N2 | Used in polymer synthesis |

Safety and Handling

DFBP is classified as harmful if swallowed and can cause burns upon contact with skin. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under an inert atmosphere to prevent decomposition .

Propiedades

IUPAC Name |

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFABAACDRPWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8B2F10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370044 | |

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178439-26-4 | |

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.